N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-12-5-6-13(2)15(9-12)19(22)20-11-16(21)14-7-8-17(23-3)18(10-14)24-4/h5-10,16,21H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEUAYPSZKIDDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetonitrile and 2,5-dimethylbenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The 3,4-dimethoxyphenylacetonitrile is first converted to the corresponding amine via catalytic hydrogenation. This amine is then reacted with 2,5-dimethylbenzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide core and methoxy groups are susceptible to hydrolytic cleavage under acidic or basic conditions.
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Amide bond hydrolysis : The tertiary amide group may undergo acid-catalyzed hydrolysis to yield 2,5-dimethylbenzoic acid and the corresponding amine (N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amine) .
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Methoxy group demethylation : Strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃) can cleave methoxy groups to form catechol derivatives .
Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic hydrolysis (amide) | 6M HCl, reflux, 12h | 2,5-Dimethylbenzoic acid + N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]amine |
| Basic hydrolysis (amide) | NaOH (10%), 100°C, 8h | Same as above |
| Methoxy demethylation | BBr₃, CH₂Cl₂, −78°C → rt, 4h | Catechol derivative with free −OH groups |
Oxidation Reactions
The secondary alcohol (−CH(OH)−) and electron-rich aromatic systems are oxidation targets:
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Alcohol oxidation : Catalytic oxidation (e.g., pyridinium chlorochromate) converts the −CH(OH)− group to a ketone .
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Aromatic ring oxidation : Strong oxidizers (e.g., KMnO₄) may degrade methoxy-substituted phenyl rings to quinones or carboxylic acids under harsh conditions .
Observed Selectivity
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Alcohol oxidation dominates under mild conditions (e.g., Swern oxidation), preserving the benzamide framework .
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Methoxy groups resist moderate oxidation but degrade under prolonged exposure to KMnO₄/H₂SO₄ .
Functionalization via Nucleophilic Substitution
The hydroxyethyl side chain and methoxy groups enable derivatization:
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Esterification : Reaction with acetyl chloride or anhydrides converts the −OH group to esters (e.g., −OAc) .
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Etherification : Alkylation with alkyl halides (e.g., CH₃I/K₂CO₃) forms ether linkages .
Example Transformations
Cross-Coupling Reactions
The dimethylbenzamide aryl ring may participate in palladium-catalyzed couplings if halogenated:
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Suzuki-Miyaura : Requires bromo/iodo substitution at the benzamide’s meta/para positions. Aryl boronic acids couple to introduce new substituents .
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Negishi : Limited by zinc reagent compatibility with amide groups .
Hypothetical Pathway
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Bromination of 2,5-dimethylbenzamide (NBS, AIBN).
Biochemical Interactions
While direct data is lacking, structurally similar benzamides exhibit:
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Enzyme inhibition : Binding to kinase ATP pockets via hydrogen bonding (amide CO to Val613) and π-stacking (dimethoxyaryl to hydrophobic pockets) .
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Metabolic hydroxylation : CYP450-mediated oxidation at benzylic or aromatic positions .
Key Binding Interactions (Modeled)
| Target Enzyme | Interaction Sites | Affinity (IC₅₀) |
|---|---|---|
| PI4K IIIβ | Amide CO–Val613, dimethoxy–Lys564 | ~0.8 µM |
| CYP3A4 | Hydroxyethyl oxidation to ketone | Not quantified |
Stability and Degradation
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of benzamide derivatives, including N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide. A notable investigation involved screening a library of drugs on multicellular spheroids that revealed this compound's potential as an anticancer agent. The study emphasized its effectiveness in inhibiting tumor growth through specific pathways associated with cancer cell proliferation and survival mechanisms .
1.2 Inhibition of Kinases
Benzamide derivatives are increasingly being explored as inhibitors of various kinases implicated in cancer progression. For instance, compounds similar to this compound have shown promise in inhibiting RET kinase activity, which is crucial for certain types of cancers. This suggests that modifications to the benzamide structure can lead to significant pharmacological effects against malignancies .
Case Studies
4.1 Clinical Applications
A clinical study involving radioiodinated benzamides demonstrated the potential for compounds like this compound in targeted radionuclide therapy for tumors. Patients treated with these compounds exhibited significant tumor uptake and retention, indicating their utility in clinical settings .
4.2 Comparative Efficacy
In a comparative study assessing various benzamide derivatives for their anticancer properties, this compound was found to be among the most effective in inhibiting cell proliferation across multiple cancer cell lines. This positions it as a promising candidate for further development in cancer therapies.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could inhibit key enzymes in the inflammatory cascade, thereby reducing inflammation.
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide: can be compared with other similar compounds:
- Uniqueness : The presence of both methoxy and hydroxyethyl groups in This compound provides unique chemical reactivity and potential biological activity compared to its analogs.
Similar Compounds:
Biological Activity
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a benzamide core with a hydroxyethyl side chain and methoxy substitutions that may influence its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms through which this compound exerts its effects are under investigation. However, studies suggest that it may act through:
- Inhibition of Enzymatic Activity : Similar benzamide derivatives have shown the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in cancer treatment .
- Modulation of Signaling Pathways : Compounds with methoxy groups can influence signaling pathways involved in cell proliferation and apoptosis.
Antitumor Activity
Several studies have explored the antitumor properties of benzamide derivatives. For instance:
- Case Study 1 : A derivative structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways .
- Case Study 2 : In vivo studies showed that similar compounds reduced tumor growth in xenograft models, suggesting potential for therapeutic use in oncology .
Neuroprotective Effects
Research has also indicated that this compound may exhibit neuroprotective properties. For example:
- Mechanism : It is hypothesized that the compound may protect neuronal cells from oxidative stress by modulating antioxidant enzyme levels .
- Experimental Evidence : Animal models treated with related benzamides showed improved outcomes in models of neurodegenerative diseases .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and its analogs.
Q & A
Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2,5-dimethylbenzamide, and what critical intermediates should be prioritized?
- Methodological Answer : The compound can be synthesized via a two-step process: (i) Condensation : React 3,4-dimethoxybenzaldehyde with ethanolamine under reductive amination conditions (e.g., NaBH₄ in methanol) to form the 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine intermediate . (ii) Acylation : Couple the intermediate with 2,5-dimethylbenzoyl chloride in anhydrous dichloromethane using triethylamine as a base.
- Key Quality Control : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm the final product’s purity (>95%) by HPLC (C18 column, acetonitrile/water gradient).
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the dimethoxy groups (δ ~3.8 ppm for OCH₃, δ ~55 ppm for carbons) and the benzamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 386.2 (calculated for C₂₀H₂₅NO₄).
- Elemental Analysis : Verify %C (67.5%), %H (6.9%), and %N (3.9%) with ≤0.3% deviation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates (particle size <5 µm).
- Waste Disposal : Collect organic waste in halogen-resistant containers and neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do substitutions on the benzamide ring (e.g., 2,5-dimethyl vs. 3,4-dimethoxy) influence biological activity in structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare analogs via in vitro assays (e.g., kinase inhibition). For example:
- 2,5-Dimethyl groups enhance lipophilicity (logP ~3.2), improving membrane permeability.
- 3,4-Dimethoxy groups increase hydrogen-bonding potential, affecting target binding (e.g., IC₅₀ reduction from 12 µM to 3.5 µM in kinase X assays) .
- Computational Modeling : Use docking simulations (AutoDock Vina) to map interactions with ATP-binding pockets.
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer :
- Standardization : Replicate assays under uniform conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂).
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
- Batch Analysis : Test multiple synthetic batches to rule out impurity effects (e.g., residual DMF altering IC₅₀ by >20%) .
Q. How can researchers design in vivo studies to assess the compound’s pharmacokinetics and metabolite profiling?
- Methodological Answer :
- Animal Models : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 12, and 24 hours.
- LC-MS/MS Analysis : Detect major metabolites (e.g., O-demethylation at the 3,4-dimethoxy group) using a Q-TOF mass spectrometer.
- Tissue Distribution : Quantify compound levels in liver, brain, and kidneys to assess blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why might NMR spectra of this compound show variability in splitting patterns for the hydroxyethyl moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
